Herculin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H29NO |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
(2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide |
InChI |
InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,17,18)/b7-6+,13-12+ |
InChI Key |
JNPRQUIWDVDHIT-GYIPPJPDSA-N |
SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
Isomeric SMILES |
CCC/C=C/CCCC/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CCCC=CCCCCC=CC(=O)NCC(C)C |
melting_point |
59-60°C |
physical_description |
Solid |
Synonyms |
herculin herculin protein, human herculin protein, mouse herculin protein, rat human myogenic factor, Myf-6 MRF4 muscle regulatory factor 4 Myf-6 MYF6 protein, human Myf6 protein, mouse Myf6 protein, rat myogenic factor 6 myogenic factor 6 (herculin) protein, human myogenic factor 6 protein, mouse myogenic factor 6 protein, rat myogenic factor, Myf-6 |
Origin of Product |
United States |
Historical and Foundational Research on 2e,8e N Isobutyl 2,8 Dodecadienamide Herculin
Genesis of Herculin Discovery and Early Isolation from Zanthoxylum clava-herculis
The discovery and initial isolation of this compound are credited to the pioneering work of Martin Jacobson in 1948. blogspot.com His research focused on identifying the pungent and insecticidal constituents of the bark of the Southern Prickly Ash, Zanthoxylum clava-herculis. blogspot.com This plant, colloquially known as the "toothache tree," has a history in traditional medicine for its numbing effect on the mouth and gums.
Jacobson's method of isolation was a meticulous process characteristic of mid-20th-century natural product chemistry. The procedure involved the extraction of the bark with a suitable solvent, followed by a series of purification steps to isolate the active principle. This foundational work not only led to the discovery of this compound but also laid the groundwork for future investigations into its chemical properties and biological activities. A related compound, neothis compound, was later isolated from the same plant, further highlighting the rich chemistry of the Zanthoxylum genus.
Pioneering Chemical Structure Elucidation Studies of this compound
The determination of this compound's chemical structure was a significant undertaking in the era before the widespread availability of modern spectroscopic techniques. The initial structural work was advanced significantly by L. Crombie in the early 1950s. Through a combination of classical chemical degradation methods and early spectroscopic analysis, the fundamental framework of the molecule was pieced together.
These early studies established this compound as an N-isobutylamide of a twelve-carbon fatty acid containing two double bonds. The positions and configurations of these double bonds were a key focus of the structural elucidation. Through oxidative cleavage and other chemical transformations, the locations of the unsaturation were determined to be at the second and eighth positions of the dodecadienoic acid chain. Further analysis, including comparisons with synthetic analogues, ultimately established the stereochemistry of the double bonds as (2E,8E).
The elucidation of the structure of neothis compound in 1955 by Crombie provided further confirmation of the structural class of these amides from Zanthoxylum. These pioneering studies were instrumental in defining the chemical identity of this compound and related natural products.
Historical Syntheses of this compound and its Stereoisomers
The first chemical syntheses of this compound and its stereoisomers were crucial for confirming the proposed structure and for providing a means to produce the compound for further study. L. Crombie's work in 1952 was again at the forefront, describing the synthesis of stereoisomeric N-isobutylundeca-1:7-diene-1-carboxyamides, which were instrumental in confirming the structure of this compound.
These early synthetic routes were often multi-step processes that required careful control of reaction conditions to achieve the desired stereochemistry of the double bonds. The synthesis of the different geometric isomers (E/Z) of the dienamide chain was a particular challenge and a focus of these early synthetic efforts. The comparison of the physical and chemical properties of the synthetic isomers with the natural product was a key step in the final confirmation of this compound's structure.
Over the years, numerous other synthetic approaches to this compound and related N-isobutylamides have been developed, reflecting the evolution of synthetic organic chemistry.
Evolution of Research Paradigms in this compound Chemistry
The study of this compound has mirrored the broader evolution of research in natural product chemistry. The initial focus on isolation and structure elucidation relied heavily on classical techniques of extraction, purification, and chemical degradation. These methods, while effective, were often laborious and required significant quantities of starting material.
The advent of advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the field. These methods allowed for the rapid and accurate determination of molecular structures from much smaller amounts of material, accelerating the pace of discovery.
In parallel, the field of synthetic organic chemistry has undergone a profound transformation. Early syntheses of this compound were notable achievements but were often lengthy and not highly stereoselective. The development of new synthetic methodologies, including stereoselective and catalytic reactions, has enabled more efficient and elegant syntheses of this compound and its analogues. This has not only provided greater access to these compounds for biological testing but has also spurred the development of new synthetic strategies. The ongoing research into N-isobutylamides continues to benefit from these evolving research paradigms, from automated synthesis to advanced analytical techniques.
Natural Occurrence and Biosynthetic Pathways of Herculin
Botanical Sources and Distribution of Herculin in Zanthoxylum Species
This compound is notably found in plants belonging to the Zanthoxylum genus, which is part of the Rutaceae family. learningherbs.comresearchgate.netwikipedia.org This genus comprises approximately 250 species of deciduous and evergreen trees, shrubs, and climbers distributed in warm temperate and subtropical regions globally. wikipedia.org
Two prominent North American species known to contain this compound are Zanthoxylum americanum (Northern prickly ash) and Zanthoxylum clava-herculis (Southern prickly ash, Hercules' club). learningherbs.comresearchgate.netncsu.eduunc.edu Z. americanum is found in Southern Canada and the Northern, Central, and Western United States, while Z. clava-herculis is distributed in the Central and Southern United States, extending from mid-Florida and Southern Virginia west to Texas and Oklahoma. learningherbs.com Z. clava-herculis is native to the coastal plain, growing in sandy soils of maritime forests, dunes, riverbanks, and island bluffs. ncsu.eduunc.edu
While both Z. americanum and Z. clava-herculis contain similar active constituents, including alkylamides like this compound, the proportions can differ between species. learningherbs.com this compound, along with other alkylamides like α-sanshool and neothis compound, contributes to the characteristic numbing and tingling sensation associated with these plants, particularly when chewing on the bark or leaves. learningherbs.comunc.edu
Other Zanthoxylum species are also known to contain various alkylamides and other compounds, although the presence and concentration of this compound specifically can vary. The Zanthoxylum genus as a whole is rich in diverse bioactive compounds, including alkaloids, flavonoids, terpenoids, and lignans. researchgate.netfrontiersin.org
Table 1: Selected Zanthoxylum Species and Reported Alkylamides
| Zanthoxylum Species | Reported Alkylamides (Examples) | References |
| Zanthoxylum americanum | This compound, Hydroxyl-alpha-sanshool, Neothis compound | learningherbs.comresearchgate.net |
| Zanthoxylum clava-herculis | This compound, Hydroxyl-alpha-sanshool, Neothis compound | learningherbs.comresearchgate.net |
| Zanthoxylum nitidum | Neothis compound | pensoft.net |
| Zanthoxylum bungeanum | Alkylamides (general) | researchgate.netdntb.gov.ua |
| Zanthoxylum schinifolium | Alkylamides (general) | researchgate.netfrontiersin.org |
Isolation Methodologies for this compound from Plant Matrices
The isolation of this compound from plant matrices, primarily from the bark and other parts of Zanthoxylum species, involves various extraction and purification techniques. The general procedure for obtaining bioactive compounds from plants typically involves exposing the plant material to a solvent to solubilize the phytochemicals. e3s-conferences.org
Common traditional extraction methods include maceration, percolation, Soxhlet extraction, infusion, and decoction. e3s-conferences.orgnih.govnih.gov Maceration involves soaking the plant material in a solvent at room temperature for a period, while percolation involves the slow passage of a solvent through the material. nih.govnih.gov Soxhlet extraction is an automated continuous extraction method that utilizes repeated cycles of solvent heating and condensation to achieve high extraction efficiency, although it may not be suitable for thermolabile compounds. nih.govnih.gov
More advanced techniques are also employed for the isolation and purification of natural products. These can include various chromatographic methods such as column chromatography, high-performance liquid chromatography (HPLC), medium-pressure liquid chromatography (MPLC), and counter-current chromatography (CCC). nih.govmdpi.com HPLC, in particular, is widely used for separation and purification to obtain compounds with high purity. mdpi.com The choice of the specific isolation method depends on factors such as the nature of the plant material, the target compound's properties (e.g., polarity, thermal stability), the solvent used, temperature, and the solvent-to-sample ratio. nih.govnih.gov
While specific detailed protocols for this compound isolation were not extensively detailed in the search results, the general principles for isolating alkylamides and other lipophilic compounds from plant extracts would involve initial extraction with organic solvents or aqueous alcohols, followed by purification steps utilizing chromatographic techniques based on the compound's polarity and other physicochemical properties. e3s-conferences.orgmdpi.com Research indicates that extracts from Zanthoxylum clava-herculis bark can be separated into a supernatant containing compounds like this compound and essential oil. phcogres.com
Proposed Biosynthetic Routes for this compound: Precursors and Enzymatic Steps
The biosynthesis of this compound, as an alkylamide, is part of the broader metabolic pathways in plants that produce fatty acid amides. While the specific enzymatic steps and precursors solely for this compound in Zanthoxylum have not been fully elucidated in the provided search results, the biosynthesis of similar natural products, such as other fatty acid amides or related compounds, can offer insights into potential pathways.
Generally, the biosynthesis of fatty acid amides involves the enzymatic linkage of a fatty acid component with an amine or amino acid. The fatty acid portion of this compound is a dodecadienoic acid (a 12-carbon fatty acid with two double bonds), and the amine component is isobutylamide (derived from isobutylamine). The formation of the amide bond between these two units would be catalyzed by an enzyme, likely an amide synthase or ligase.
The precursors for the dodecadienoic acid moiety would originate from plant fatty acid biosynthesis pathways, which involve the elongation and desaturation of shorter-chain fatty acids. The isobutylamine (B53898) component is likely derived from the decarboxylation of the amino acid valine or a related branched-chain amino acid.
Biosynthetic pathways in plants involve multi-step, enzyme-catalyzed processes where nutrients are converted into various products. wikipedia.org While detailed pathways for this compound were not found, research on the biosynthesis of other plant secondary metabolites, such as flavonoids or terpenoids in Zanthoxylum, highlights the involvement of specific enzymes and transcription factors. frontiersin.orgresearchgate.net For example, flavonoid biosynthesis involves enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), with precursors originating from the phenylpropanoid pathway. frontiersin.org
Further research is needed to specifically map the enzymatic cascade and identify all intermediate precursors involved in the biosynthesis of this compound within Zanthoxylum species.
Genetic Determinants of this compound Biosynthesis in Zanthoxylum
The biosynthesis of secondary metabolites in plants, including alkylamides like this compound, is controlled by the expression of specific genes that encode the necessary enzymes and regulatory proteins. These genes constitute the biosynthetic gene clusters responsible for the production of these compounds.
While comprehensive studies specifically identifying the genes responsible for this compound biosynthesis in Zanthoxylum were not found in the provided results, research in plant genomics and metabolomics is actively exploring the genetic basis of secondary metabolite production in various species. Studies on other Zanthoxylum species have investigated the genetic factors influencing the biosynthesis of different compound classes, such as volatile terpenoids and flavonoids. frontiersin.orgresearchgate.net
Identifying the genetic determinants for this compound biosynthesis would likely involve genomic and transcriptomic analyses of Zanthoxylum species that produce this compound. This could involve sequencing the genomes of high-producing varieties and comparing them to low-producing or non-producing varieties to identify candidate genes. Transcriptomic studies could analyze gene expression patterns in different plant tissues or under different conditions to pinpoint genes that are highly expressed during this compound production.
Techniques like quantitative PCR, RNA sequencing, and potentially genome editing could be used to validate the function of candidate genes and understand their roles in the biosynthetic pathway. The genetic information could potentially be used for marker-assisted selection in breeding programs to enhance this compound content or for metabolic engineering approaches to produce this compound in other systems. Research into molecular markers, such as DNA barcodes, has been applied to Zanthoxylum for species identification, which could indirectly support studies on chemodiversity and the genetic basis of compound production. pensoft.net
Further research is required to specifically identify and characterize the genes, including structural genes encoding biosynthetic enzymes and regulatory genes like transcription factors, that govern this compound biosynthesis in Zanthoxylum.
Advanced Synthetic Strategies and Analog Design for Herculin
Stereoselective Synthesis of Herculin and its Geometrical Isomers (e.g., Neothis compound, trans-cis-Herculin)
Achieving precise control over the stereochemistry of the double bonds is a critical aspect of this compound synthesis, as different geometrical isomers exist, such as Neothis compound and trans-cis-Herculin nih.govrsc.orgcapes.gov.brsemanticscholar.orgresearchgate.netnih.govrsc.orgconnectedpapers.comrsc.org. Early work in the synthesis of this compound geometrical isomers dates back to the mid-20th century, utilizing methods for geometrical inversion rsc.orgcapes.gov.brresearchgate.netrsc.orgrsc.org. For example, the synthesis of trans-cis-herculin was reported using such methods, although the product was noted as not identical to natural this compound rsc.orgresearchgate.net.
Neothis compound, another isomer, has been a target for synthesis, with approaches including convergent strategies involving the addition of allyltitanium species over an aldehyde and cotrimerization reactions nih.gov. The stereochemistry of Neothis compound was established through comparison with synthetic samples and analysis of spectroscopic data nih.gov.
Stereoselective synthesis often relies on methods that can reliably control the configuration of newly formed double bonds, such as modified Julia olefination or optimized Wittig reactions nih.govorganic-chemistry.org. While general reviews on stereoselective synthesis discuss various powerful techniques like sequential catalysis and the use of chiral building blocks, specific detailed examples for the stereoselective synthesis of this compound's double bonds from recent literature are not extensively detailed in the provided search results psu.edursc.orgd-nb.info. However, the historical context indicates that the synthesis of specific geometrical isomers like trans-cis-Herculin and Neothis compound was pursued to understand their properties and compare them with the natural product nih.govrsc.orgresearchgate.net.
Rational Design and Synthesis of this compound Analogs
Rational design and synthesis of this compound analogs aim to explore the relationship between structure and activity, although the scope of this article is limited to the synthesis itself, excluding biological activity. The design of analogs typically involves modifying the fatty acid chain length, the position and geometry of the double bonds, or the nature of the amide headgroup. While the provided search results mention this compound analogs in the context of synthesis, detailed examples of rational design principles and the synthetic routes to specific analogs are not provided google.com. However, the historical synthesis of amides related to Neothis compound and the examination of insecticidal properties of isobutylamides with varying double bond configurations highlight an early form of analog synthesis and investigation rsc.orgpublish.csiro.au. This suggests that modifications to the polyene chain and the amide portion have been areas of interest in the design of this compound-like structures.
Development of Novel Methodologies in this compound Scaffold Construction
The development of novel methodologies for constructing the this compound scaffold would involve innovative chemical reactions or strategies specifically tailored for assembling the dodecadienamide core with the correct stereochemistry. The provided search results touch upon novel synthetic approaches in broader contexts, such as novel hydrogel scaffolds or cellulose-based scaffolds for tissue engineering, which are not directly related to the chemical synthesis of the this compound molecule itself nih.govmdpi.comuniroma1.itnih.gov. Similarly, discussions of novel domino reactions or sequential catalysis are presented in the context of complex polyketides, not specifically this compound psu.edu.
However, the historical synthesis efforts on this compound isomers, particularly the use of acetylenic compounds and methods for geometrical inversion, could be considered novel methodologies for their time in constructing the polyene chain rsc.orgcapes.gov.brresearchgate.netrsc.orgrsc.org. The pursuit of different synthetic routes for Neothis compound, such as convergent strategies and cotrimerization, also represents the development and application of various methodologies to access the this compound scaffold or its isomers nih.gov. While recent literature specifically detailing novel methodologies developed solely for the this compound scaffold construction is not prominent in the search results, the ongoing research in polyketide synthesis and stereoselective methods continues to provide a pool of potential strategies that could be applied or adapted for future this compound synthesis.
Mechanistic Investigations of Herculin S Biological Activities Non Clinical Focus
Molecular Mechanisms Underlying Herculin's Insecticidal Action
Research into the insecticidal properties of alkamides, including Spilanthol, suggests an impact on the insect nervous system. Spilanthol has been reported to cause alterations in insect movements and muscular activity, indicating neurotoxic effects. perflavory.comwikipedia.orgwikidata.org Studies have demonstrated Spilanthol's efficacy as an ovicidal, larvicidal, and pupicidal agent against various mosquito species, including Anopheles, Culex, and Aedes. perflavory.com The compound is believed to penetrate the insect integumental system, contributing to its toxicity. wikipedia.org Furthermore, there is a hypothesis that Spilanthol may disrupt the processes of histolysis and histogenesis in insect larvae, leading to rapid mortality. wikipedia.orgwikidata.org this compound, isolated from Zanthoxylum clava-herculis, has also shown toxicity to insects, including house flies, mosquito larvae, and ticks.
Exploration of this compound's Pungency and Interaction with Sensory Receptors at a Cellular Level
The characteristic pungent, tingling, and numbing sensations associated with plants containing these alkamides, such as Acmella oleracea, are largely attributed to compounds like Spilanthol (also known as affinin). wikidata.org These sensory effects are mediated through interactions with various sensory receptors at the cellular level. Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, are implicated in the perception of pungency and tingling. wikidata.org Some studies propose that the tingling sensation, distinct from pungency, might be mediated by the blockade of two-pore potassium channels (KCNK3, KCNK9, and KCNK18) located on mechanosensitive neurons, suggesting a mechanism independent of TRPV1 and TRPA1 activation. wikidata.org Spilanthol's ability to permeate the skin and oral mucosa is crucial for these local sensory effects.
In Vitro Studies on this compound's Modulation of Cellular Pathways (excluding human health outcomes)
In vitro investigations have explored the effects of Spilanthol on various cellular pathways. It has been shown to inhibit the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS) in macrophages. Spilanthol also inhibits the activation of several transcription factors, including NFκB, ATF4, FOXO1, IRF1, ETS1, and AP-1, which may contribute to its observed biological effects. Interactions with cannabinoid receptors, specifically CB1 and CB2, have been suggested. In cellular models, Spilanthol has demonstrated the ability to attenuate inflammatory parameters in vascular smooth muscle cells (VSMC) stimulated under hyperglycemic conditions. Beyond animal cells, Spilanthol has been observed to modulate root development in plants in a concentration-dependent manner. Furthermore, it has shown inhibitory activity against aflatoxin biosynthesis and the growth of Aspergillus parasiticus in vitro.
Structure-Activity Relationship (SAR) Analysis of this compound and its Synthetic Derivatives
Structure-Activity Relationship (SAR) studies on alkamides, including those related to Spilanthol, have provided insights into the structural features responsible for their biological activities, particularly their trigeminal effects. wikidata.org The fatty acid portion of the alkamide molecule is understood to play a significant role in determining its sensorial properties. wikidata.org SAR analysis is a crucial aspect of developing synthetic derivatives with potentially enhanced bioactivity for various applications. Research efforts have included the synthesis of Spilanthol analogs aimed at improving specific activities, such as anesthetic potency.
Sophisticated Analytical and Spectroscopic Characterization of Herculin
Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Herculin Profiling
Chromatographic techniques coupled with mass spectrometry are powerful tools for separating and identifying components within a complex mixture, making them essential for this compound profiling. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for this purpose.
HPLC-MS combines the separation capabilities of HPLC with the detection and identification power of MS mpi-bremen.de. This technique is particularly useful for analyzing non-volatile and semi-volatile compounds like this compound. The HPLC component separates the mixture based on the interaction of the analytes with the stationary phase and the mobile phase, while the MS component provides mass-to-charge ratio information, allowing for the identification of eluting compounds mpi-bremen.de.
GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds thermofisher.com. In GC-MS, the sample is vaporized and carried through a capillary column by an inert gas, separating the components based on their boiling points and interactions with the column stationary phase thermofisher.com. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios, providing a unique mass spectrum for identification thermofisher.com. GC-MS has been specifically discussed as a detailed method for analyzing this compound colab.ws. These hyphenated techniques enable both the identification and quantification of this compound within complex botanical extracts or biological samples mpi-bremen.dethermofisher.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation and confirmation of the chemical structure of organic compounds, including this compound alfa-chemistry.comazooptics.com. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H NMR) and carbon-13 (¹³C NMR) azooptics.comlibretexts.org.
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide insights into the different types of hydrogen and carbon atoms present in the molecule and their electronic environments azooptics.comlibretexts.org. Chemical shifts, splitting patterns, and integration of signals in NMR spectra are used to deduce the functional groups and fragments of the molecule azooptics.comlibretexts.org.
Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC, HMBC, and NOESY, provide crucial information about the correlations between different nuclei, helping to piece together the complete molecular structure alfa-chemistry.comazooptics.com. COSY and TOCSY reveal through-bond correlations between coupled protons, while HSQC and HMBC show correlations between protons and carbons alfa-chemistry.comazooptics.com. NOESY experiments provide through-space correlations, which are valuable for determining the relative stereochemistry and conformation of the molecule alfa-chemistry.comipb.pt. These advanced NMR methods are essential for the unambiguous structural confirmation of isolated this compound alfa-chemistry.com.
Mass Spectrometry-Based Metabolomics for this compound and Related Compounds
Mass spectrometry-based metabolomics is a powerful approach for the comprehensive analysis of metabolites within a biological system or sample emoryhercules.comthermofisher.com. This technique can be applied to study this compound and its related compounds (e.g., metabolites or precursors) in various matrices. Metabolomics aims to identify and quantify a wide range of small molecules, providing a snapshot of the metabolic state emoryhercules.comthermofisher.com.
Using high-resolution mass spectrometry coupled with chromatography (LC-MS or GC-MS), researchers can profile the diverse chemical components present in a sample emoryhercules.comthermofisher.com. This allows for the detection of this compound as well as potentially unknown related compounds emoryhercules.comemoryhercules.com. Metabolomics workflows often involve sophisticated data processing and statistical analysis to identify significant changes in metabolite levels between different sample groups emoryhercules.comscispace.com. While traditional targeted methods focus on specific compounds, metabolomics offers a broader, untargeted or semi-targeted view, enabling the discovery of previously uncharacterized this compound-related molecules or metabolic pathways influenced by this compound emoryhercules.comemoryhercules.com. Quantitative metabolomics, though challenging, is being developed to reliably quantify thousands of chemicals in complex samples emoryhercules.com.
Spectrophotometric and Spectrofluorometric Assays for this compound Detection
Spectrophotometric and spectrofluorometric assays are analytical methods that utilize the interaction of light with a substance to determine its concentration or identity. Spectrophotometry measures the absorbance or transmission of light at specific wavelengths, while spectrofluorometry measures the fluorescence emitted by a substance after excitation at a particular wavelength nih.govresearchgate.net.
While direct spectrophotometric or spectrofluorometric detection of this compound might be limited by its intrinsic chromophores or fluorophores, these techniques can be applied indirectly or in conjunction with other methods. For example, assays might be developed that involve a reaction where this compound or a related compound participates, leading to the formation of a product that can be detected spectrophotometrically or spectrofluorometrically nih.govresearchgate.net. These methods can be useful for relatively simple matrices or for high-throughput screening purposes if a suitable reaction or intrinsic property exists nih.govresearchgate.net. Some studies mention spectrofluorometric determination in the context of host-guest interactions involving compounds like coumarin, suggesting potential applications for studying interactions involving this compound if it exhibits similar properties or can be appropriately labeled researchgate.netpusan.ac.krpusan.ac.krresearchgate.net. Spectrophotometry is also used for general quantitative phytochemical analysis researchgate.netphytojournal.com.
Quantitative Analysis Methodologies for this compound in Biological and Botanical Samples
Quantitative analysis is crucial for determining the amount or concentration of this compound present in biological (e.g., tissues, fluids) and botanical (e.g., plant parts, extracts) samples byjus.com. Accurate quantification is essential for various studies, including those investigating its natural abundance, extraction yields, or potential biological effects.
Chromatographic methods coupled with sensitive detectors, particularly LC-MS/MS and GC-MS, are commonly used for the quantitative analysis of small molecules like this compound in complex matrices nih.govmdpi.comuab.edu. These methods offer high sensitivity and specificity, which are necessary to accurately measure analytes present at potentially low concentrations amidst numerous interfering substances nih.govuab.edu.
Quantitative analysis typically involves the use of calibration curves prepared using known concentrations of a this compound standard in a relevant matrix or a surrogate matrix uab.educhromatographyonline.com. Internal standards, often isotopically labeled analogs of the analyte, are crucial for improving the accuracy and reproducibility of the quantification by compensating for matrix effects and variations in sample processing and instrument performance uab.educhromatographyonline.com. Sample preparation steps, such as extraction and clean-up, are critical to minimize matrix interference and concentrate the analyte nih.govuab.eduresearchgate.net. Method validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is essential to ensure the reliability of the quantitative data mdpi.comuab.educhromatographyonline.com. For instance, an LC-MS/MS method for quantifying Hercynine (a related compound) in whole blood reported an LOD of 10.30 nmol/L and an LOQ of 31.21 nmol/L, with good linearity and precision mdpi.comnih.gov. Quantitative phytochemical analysis in botanical samples often employs chromatography and spectrophotometry researchgate.netphytojournal.com.
Ecological and Chemoecological Roles of Herculin
Role of Herculin in Plant-Insect Chemical Communication
Chemical communication is a fundamental aspect of interactions between plants and insects, influencing behaviors such as foraging, mating, and oviposition unine.chlandcareresearch.co.nzbiorxiv.org. Plants release various chemical substances, including volatile organic compounds (VOCs), to interact with organisms in their vicinity unine.chuzh.ch. These chemical signals can attract pollinators or seed dispersers, or they can act as defense mechanisms by repelling herbivores or attracting their natural enemies landcareresearch.co.nz. While the specific role of this compound as a direct communication signal in the sense of attracting beneficial insects or signaling to other plants requires further detailed investigation, its nature as a bioactive compound in Zanthoxylum suggests a potential involvement in the broader spectrum of plant-insect chemical interactions. Insects possess numerous chemical receptors and are highly sensitive to plant chemicals, which guide many of their essential activities biorxiv.org. The pungent properties of this compound could serve as a deterrent signal to potential insect pests, influencing their feeding or host-selection behavior.
Chemoecological Dynamics of this compound in Natural Ecosystems
The chemoecological dynamics of this compound in natural ecosystems involve its production by Zanthoxylum species and its subsequent interactions within the food web and the environment. As a defensive compound, this compound's presence in plant tissues can influence the feeding patterns of herbivores adapted to the local flora uchicago.eduuchicago.edu. Predators of these herbivores may in turn be indirectly affected by the consumption of prey containing this compound uchicago.edu. The concentration and distribution of this compound within different plant tissues and across different Zanthoxylum species can vary, impacting the intensity of its ecological effects. The study of how predators cope with chemically defended foods, including those containing compounds like this compound, involves understanding their chemosensory mechanisms for detection and their physiological or behavioral strategies for avoidance or tolerance uchicago.eduuchicago.edu. These dynamics contribute to shaping the structure and dynamics of ecological communities uzh.chresearchgate.net.
Evolutionary Significance of this compound Biosynthesis in Zanthoxylum
The biosynthesis of secondary metabolites like this compound in Zanthoxylum species is a result of evolutionary processes driven by interactions with the environment, particularly with herbivores wikipedia.orgnih.gov. The evolution of plant defense mechanisms, including the production of chemical compounds, has occurred over millions of years alongside the evolution of insects and other herbivores wikipedia.org. The presence of this compound in Zanthoxylum is likely an adaptation that has enhanced the survival and reproductive success of these plants by reducing the impact of herbivory wikipedia.orgfrontiersin.orgnih.gov. The genetic pathways and enzymes involved in this compound biosynthesis have evolved within the Zanthoxylum genus, potentially through processes such as gene duplication and diversification, leading to the array of alkamides found in these plants mdpi.com. Studying the molecular evolution of these biosynthetic pathways can provide insights into the evolutionary history of Zanthoxylum and its adaptations to different ecological pressures frontiersin.orginrae.frnih.gov.
Emerging Research Directions and Future Prospects in Herculin Studies
Unraveling Undiscovered Molecular Targets of Herculin
Identifying the specific molecular targets of this compound is a critical area of ongoing research. While some biological effects are known, the precise proteins or pathways this compound interacts with at a molecular level are still being unraveled. Research indicates that this compound, as a myogenic regulatory factor (MRF) also known as Myf6, is present in muscle cells and is detected at the promoters of certain receptor subunit genes, such as gamma and delta subunit genes, and becomes a common target for myogenic determination factors (MDFs) upon myotube formation researchgate.netresearchgate.netmdpi.com. Transcriptional activity of target genes correlates with occupancy by MDFs, particularly this compound researchgate.net. Bone morphogenetic protein (BMP) has been shown to inhibit myogenesis in myoblastic cells and inhibit the expression of all four myogenic determination genes, including this compound (Myf-5) nih.gov. Further research aims to comprehensively map all direct and indirect molecular interactions to fully understand its mechanism of action dntb.gov.ua.
Application of Chemical Biology Tools to Probe this compound's Actions
Chemical biology tools are instrumental in dissecting the intricate actions of this compound within biological systems. These tools, which can include synthesized probes, modified compounds, and techniques for visualizing molecular interactions, allow researchers to study this compound's binding partners, cellular localization, and downstream effects with high precision nih.govnih.govceltarys.com. The application of these tools can help establish causal biochemical relationships related to this compound's activity nih.gov. This approach is crucial for moving beyond observational studies to mechanistic understanding.
Integrated Omics Approaches for Comprehensive this compound Pathway Elucidation
Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are being employed to gain a holistic view of the biological pathways influenced by this compound. By analyzing changes in genes, RNA, proteins, and metabolites in response to this compound exposure, researchers can identify entire networks and pathways affected by the compound nih.govmdpi.comosti.govnih.gov. This provides a comprehensive understanding of its biological impact, moving beyond single-target investigations to a systems-level perspective. Omics-guided strategies, including correlation analysis and metabolic genome-wide association studies (mGWAS), are being used to elucidate novel metabolic pathways osti.gov.
Development of Bio-Inspired Synthetic Strategies for this compound Analogs
The development of bio-inspired synthetic strategies focuses on creating this compound analogs with potentially enhanced or modified biological activities. By understanding the natural biosynthetic pathway of this compound, chemists can design and synthesize similar molecules nih.gov. This allows for the exploration of structure-activity relationships and the potential development of novel compounds with improved efficacy or specificity for various applications, such as bioinsecticides researchgate.netmdpi.com.
Contribution of this compound Research to Broader Natural Product Discovery and Application
Research into this compound contributes significantly to the broader field of natural product discovery and application. As a natural product with known biological activity, this compound serves as a model for investigating other similar compounds dntb.gov.uanorthwestern.edu. The methodologies and insights gained from studying this compound's targets, pathways, and synthesis can be applied to the discovery and characterization of other natural products with potential therapeutic or agricultural uses northwestern.edursc.orgufl.edu. This includes leveraging genomic and mass spectrometric techniques for identifying novel secondary metabolites northwestern.edu.
Q & A
Q. What are the primary structural characterization techniques for Herculin, and how can researchers ensure reproducibility across studies?
- Methodological Answer : Structural characterization of this compound requires a combination of analytical techniques:
Q. What are the common research gaps in this compound studies, and how can they be systematically identified?
- Methodological Answer : Gaps are identified through:
- Systematic Literature Reviews : Use databases (PubMed, Scopus) with keywords like "this compound AND (synthesis OR bioactivity)" to map existing knowledge.
- Critical Analysis : Evaluate inconsistencies in reported bioactivity data (e.g., IC₅₀ values) and unresolved mechanistic hypotheses .
- PICOT Framework : Structure questions around Population (e.g., cell lines), Intervention (dosage), Comparison (control groups), Outcome (e.g., apoptosis), and Time (exposure duration) to refine focus .
Q. What standard in vitro assays are used to assess this compound’s bioactivity, and what controls are necessary?
- Methodological Answer : Common assays include:
- MTT/Proliferation Assays : Measure cytotoxicity; include positive controls (e.g., cisplatin) and vehicle controls (DMSO) .
- Enzyme Inhibition Assays : Use recombinant proteins (e.g., kinases) with kinetic validation .
- Apoptosis Detection (Annexin V/PI staining): Validate with staurosporine-treated cells and account for baseline necrosis .
Report assay conditions (pH, temperature) and adhere to NIH guidelines for preclinical reproducibility .
Advanced Research Questions
Q. How can researchers design factorial experiments to study this compound’s interaction with other bioactive compounds?
- Methodological Answer : Use a 2×2 factorial design to test combinations:
| Factor | Level 1 | Level 2 |
|---|---|---|
| This compound | Absent | Present |
| Co-Compound | Absent | Present |
Q. What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across studies?
- Methodological Answer : Address discrepancies via:
- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., administration route, species) using random-effects models .
- Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets .
- Bayesian Hierarchical Modeling : Account for between-study heterogeneity while estimating pharmacokinetic parameters (e.g., half-life) .
Q. How can computational models be integrated with experimental data to elucidate this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina); validate with mutagenesis studies .
- Molecular Dynamics (MD) Simulations : Analyze stability of this compound-protein complexes over 100+ ns trajectories; compare with NMR-derived structural data .
- Systems Biology Modeling : Build kinetic models of this compound’s metabolic pathways using tools like COPASI; calibrate with LC-MS/MS metabolite profiles .
Methodological Considerations for Data Reporting
- Reproducibility : Document instrument settings, software versions, and raw data deposition (e.g., Zenodo) .
- Ethical Compliance : For in vivo studies, include IACUC approval numbers and ARRIVE guidelines .
- Data Contradictions : Transparently report limitations (e.g., batch variability in this compound synthesis) and propose validation workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
